

Commercial Sources and Application Notes for Synthetic Mouse BigLEN

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Compound of Interest

Compound Name: *BigLEN(mouse)*

Cat. No.: *B2763617*

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This document provides a comprehensive overview of commercial sources for synthetic mouse BigLEN, a neuropeptide agonist of the G protein-coupled receptor 171 (GPR171). It is intended for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols for the use of synthetic mouse BigLEN in in vitro and in vivo studies.

Commercial Availability of Synthetic Mouse BigLEN

Synthetic mouse BigLEN is available from several commercial suppliers. The following table summarizes key product specifications from various vendors to facilitate comparison.

Supplier	Catalog Number	Purity	Quantity Options	Formulation	Storage	Price (USD)
Tocris Bioscience	6304	≥95% (HPLC)	1 mg, 5 mg	Lyophilized solid	-20°C	Contact for pricing
Cayman Chemical	18709	≥90%	1 mg, 5 mg, 10 mg	Acetate salt, solid	-20°C	Contact for pricing
R&D Systems	6304	≥95%	1 mg, 5 mg	Lyophilized solid	-20°C	Contact for pricing
Life Science Production	GP-010	Not specified	1 mg	Not specified	Not specified	Contact for pricing
Amerigo Scientific	Not specified	Not specified	Not specified	Not specified	Not specified	Contact for pricing
Isca Biochemicals	501036-69-7	Not specified	Not specified	Not specified	Not specified	Contact for pricing
TargetMol	T4M5948	>98%	1 mg, 5 mg, 10 mg	Solid	-20°C (powder)	Contact for pricing

Application Notes

Synthetic mouse BigLEN is a valuable tool for investigating the physiological roles of the BigLEN/GPR171 system, which is implicated in the regulation of food intake, energy metabolism, and potentially other neurological processes.^[1] The following application notes are based on published research and provide an overview of key experiments where synthetic mouse BigLEN has been utilized.

In Vitro Applications

- **Receptor Binding and Activation:** Synthetic mouse BigLEN can be used in radioligand binding assays to determine its affinity for the GPR171 receptor.^[1] Competition binding assays with iodinated BigLEN can be employed to screen for novel GPR171 ligands.

Functional assays, such as GTPyS binding assays, can confirm the agonist activity of synthetic BigLEN by measuring G protein activation upon receptor binding.[1]

- **Signal Transduction Pathway Analysis:** The BigLEN/GPR171 system signals through Gai/o proteins, leading to the downstream activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[2][3] In vitro cell-based assays, such as Western blotting or ELISA-based methods, can be used to measure the phosphorylation of ERK1/2 in response to treatment with synthetic mouse BigLEN, thereby elucidating the signaling cascade.
- **Neurite Outgrowth Assays:** BigLEN has been shown to promote neurite outgrowth in neuronal cell lines.[4] This effect can be quantified by treating cultured neurons (e.g., Neuro-2a cells) with synthetic mouse BigLEN and subsequently measuring the length and branching of neurites using immunofluorescence microscopy and image analysis software.

In Vivo Applications

- **Regulation of Feeding Behavior:** Intracerebroventricular (ICV) administration of synthetic mouse BigLEN in mice has been demonstrated to modulate food intake.[1] This provides a powerful in vivo model to study the central effects of BigLEN on appetite and energy homeostasis. Detailed protocols for ICV injection and subsequent monitoring of food consumption are essential for these studies.
- **Metabolic Studies:** In conjunction with feeding behavior studies, the metabolic effects of central BigLEN administration can be assessed. This includes monitoring changes in body weight, energy expenditure, and respiratory exchange ratio using metabolic cages.

Experimental Protocols

The following are detailed protocols for key experiments utilizing synthetic mouse BigLEN.

Protocol 1: In Vitro ERK1/2 Phosphorylation Assay

This protocol describes how to measure the activation of the ERK1/2 signaling pathway in response to synthetic mouse BigLEN in a cell-based assay.

Materials:

- Neuro-2a cells (or another suitable cell line expressing GPR171)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Synthetic mouse BigLEN
- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot imaging system

Procedure:

- **Cell Culture:** Culture Neuro-2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Serum Starvation:** Seed cells in 6-well plates and grow to 80-90% confluency. Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours.
- **BigLEN Treatment:** Prepare a stock solution of synthetic mouse BigLEN in sterile water or an appropriate buffer. Dilute the stock solution to the desired final concentrations in serum-free

DMEM. Add the BigLEN solutions to the serum-starved cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control.

- Cell Lysis: Following treatment, wash the cells once with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:

- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Quantify the band intensities using densitometry software.
- Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
- Express the results as fold change relative to the vehicle-treated control.

Protocol 2: In Vivo Feeding Study via Intracerebroventricular (ICV) Injection

This protocol outlines the procedure for administering synthetic mouse BigLEN directly into the cerebral ventricles of mice to study its effects on food intake.[5]

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Surgical tools (scalpel, drill, etc.)
- Guide cannula and dummy cannula
- Dental cement
- Injection cannula
- Hamilton syringe
- Synthetic mouse BigLEN
- Sterile artificial cerebrospinal fluid (aCSF)
- Metabolic cages for monitoring food and water intake

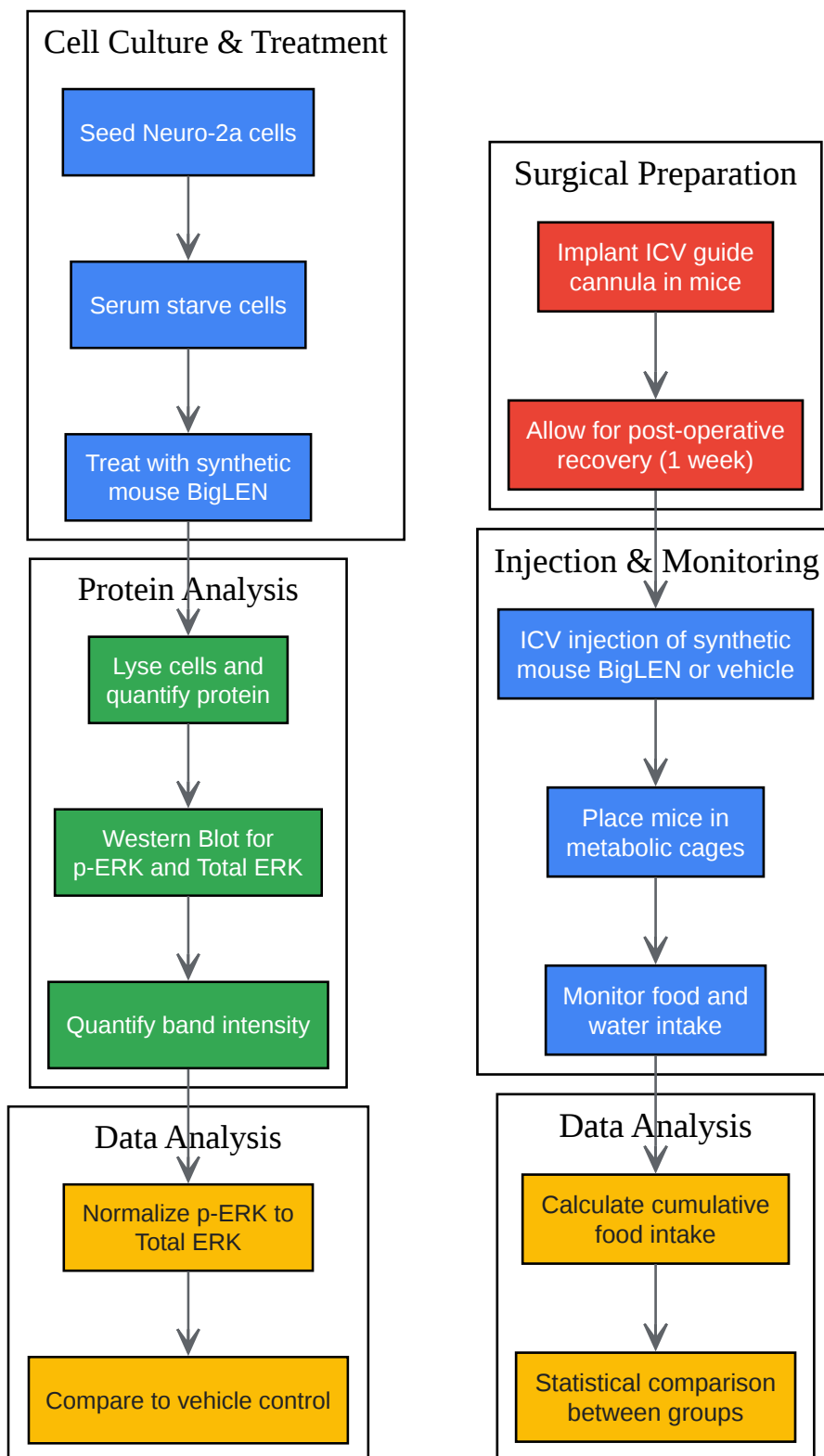
Procedure:

- **Surgical Cannula Implantation:**
 - Anesthetize the mouse and place it in the stereotaxic apparatus.
 - Make a midline incision on the scalp to expose the skull.
 - Using a stereotaxic drill, create a small hole over the lateral ventricle. Coordinates for the lateral ventricle in mice are typically: 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.
 - Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement.
 - Insert a dummy cannula into the guide cannula to keep it patent.
 - Allow the mice to recover for at least one week after surgery.
- **ICV Injection:**
 - Handle the mice for several days prior to the injection to acclimate them to the procedure.
 - On the day of the experiment, gently restrain the mouse and remove the dummy cannula.
 - Prepare the injection solution by dissolving synthetic mouse BigLEN in sterile aCSF to the desired concentration.
 - Draw the BigLEN solution into a Hamilton syringe connected to an injection cannula that extends slightly beyond the tip of the guide cannula.
 - Insert the injection cannula into the guide cannula and slowly infuse a small volume (e.g., 1-2 μ L) over 1-2 minutes.
 - Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
 - Replace the dummy cannula.

- Monitoring Food Intake:
 - Immediately after the injection, place the mice in individual metabolic cages.
 - Monitor and record cumulative food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
 - A control group of mice should be injected with the vehicle (aCSF) only.
- Data Analysis:
 - Calculate the food intake for each mouse at each time point.
 - Compare the food intake between the BigLEN-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.



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